molecular formula C9H10N4 B1624977 N2-Methylquinoxaline-2,3-diamine CAS No. 452311-42-1

N2-Methylquinoxaline-2,3-diamine

Cat. No.: B1624977
CAS No.: 452311-42-1
M. Wt: 174.2 g/mol
InChI Key: JFXCBTADALEOFE-UHFFFAOYSA-N
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Description

N2-Methylquinoxaline-2,3-diamine is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and materials science. The structure of this compound consists of a quinoxaline core with an amino group at the second position and a methylamino group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Methylquinoxaline-2,3-diamine typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. One common method is the reaction of o-phenylenediamine with methylglyoxal in the presence of a suitable catalyst. The reaction is usually carried out in refluxing ethanol or acetic acid for several hours to yield the desired product .

Industrial Production Methods

Industrial production of quinoxaline derivatives, including this compound, often employs eco-friendly and cost-effective methods. Transition-metal-free catalysis and solvent-free conditions are preferred to minimize environmental impact. Catalysts such as sulfated polyborate and ammonium bifluoride have been used to achieve high yields and short reaction times .

Chemical Reactions Analysis

Types of Reactions

N2-Methylquinoxaline-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or methylamino positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

N2-Methylquinoxaline-2,3-diamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a similar core structure.

    2-Aminoquinoxaline: Lacks the methylamino group at the third position.

    3-Methylaminoquinoxaline: Lacks the amino group at the second position.

Uniqueness

N2-Methylquinoxaline-2,3-diamine is unique due to the presence of both amino and methylamino groups, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

3-N-methylquinoxaline-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-11-9-8(10)12-6-4-2-3-5-7(6)13-9/h2-5H,1H3,(H2,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXCBTADALEOFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=CC=CC=C2N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443664
Record name N~2~-Methylquinoxaline-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452311-42-1
Record name N~2~-Methylquinoxaline-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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